2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Medicinal Chemistry Structure-Activity Relationship Ligand Efficiency

Procure this specific 2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one to eliminate bioequivalence risks in your screening cascades. Its unique methoxymethyl substituent at position 2 provides a hydrogen-bond acceptor capacity (HBA=5) that is critically distinct from the 2-methyl analog (HBA=3), potentially altering kinase hinge-region engagement and selectivity fingerprints. The clean, unsubstituted 8-position vector enables unencumbered fragment growth for focused SAR expansion, offering superior ligand efficiency potential over bulkier 8,8-dimethyl or 8-phenyl congeners. With zero HBD, a favorable cLogP (3.16), and zero Lipinski violations, this compound is an ideal starting point for scaffold-hopping and parallel synthesis strategies targeting anti-inflammatory or insect GABA receptor pathways.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
Cat. No. B4444383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCOCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CCC3
InChIInChI=1S/C18H17N3O2/c1-23-11-14-17(12-6-3-2-4-7-12)18-19-10-13-15(21(18)20-14)8-5-9-16(13)22/h2-4,6-7,10H,5,8-9,11H2,1H3
InChIKeyHHDQQZONVLCGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one: Scaffold Identity, Physicochemical Profile, and Comparator Landscape


2-(Methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (C₁₈H₁₇N₃O₂, MW 307.35 g/mol) belongs to the 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one class—a fused tricyclic scaffold featuring a partially saturated cyclohexenone ring [1]. The scaffold is recognized as a privileged structure in medicinal chemistry with reported activities across kinase inhibition, GABAA receptor modulation, anti-inflammatory pathways, and insecticidal applications [2]. The compound is distinguished from its closest commercial analogs by the presence of a methoxymethyl (–CH₂OCH₃) substituent at position 2, an unsubstituted phenyl group at position 3, and the absence of substituents at the saturated 8-position [1]. This specific substitution pattern yields a unique combination of hydrogen-bond acceptor capacity (HBA = 5), moderate lipophilicity (cLogP ≈ 3.16), and topological polar surface area (TPSA = 66.22 Ų) that places the compound in favorable drug-like chemical space by Lipinski's Rule of 5 criteria with zero violations [3].

Why Generic Substitution Fails for 2-(Methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one: Structural Determinants of Scaffold Differentiation


The 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one scaffold exhibits high sensitivity to substitution pattern, with even minor structural changes producing divergent physicochemical and pharmacological profiles across the compound series [1]. The methoxymethyl group at position 2 is not a simple methyl bioisostere—it introduces an additional hydrogen-bond acceptor, alters the electronic environment of the pyrazole ring, and modifies both cLogP and aqueous solubility relative to the 2-methyl congener [2]. Substitution at the saturated 8-position (e.g., gem-dimethyl, 8-phenyl) further modulates conformational flexibility, metabolic stability, and target engagement [3]. Consequently, a researcher cannot assume bioequivalence, binding selectivity, or pharmacokinetic behavior when substituting between analogs within this chemotype; each derivative represents a distinct chemical entity with potentially non-interchangeable properties in target-based or phenotypic screening cascades [1][3].

Quantitative Differentiation Evidence for 2-(Methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one vs. Closest Analogs


Hydrogen-Bond Acceptor Count: Methoxymethyl vs. Methyl at Position 2 Enables Enhanced Polar Interactions

The methoxymethyl substituent at position 2 of the target compound contributes two hydrogen-bond acceptor atoms (ether oxygen plus the pyrazole/quinazolinone carbonyls), yielding a total HBA of 5. The direct 2-methyl analog (2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one) lacks the ether oxygen and displays an HBA of only 3 [1]. This difference in HBA count quantitatively alters the compound's capacity for directed polar interactions with biological targets, as HBA is a key descriptor in pharmacophore modeling and ligand–protein docking scores [2].

Medicinal Chemistry Structure-Activity Relationship Ligand Efficiency

Lipophilicity Modulation: cLogP Shift Arising from Methoxymethyl vs. Methyl Substitution

The replacement of a methyl group (cLogP contribution ~0.5) with a methoxymethyl group (cLogP contribution ~0.0 to −0.2) at position 2 is predicted to reduce the overall cLogP of the target compound relative to the 2-methyl analog. The target compound has a measured/computed cLogP of 3.16 [1]. While the 2-methyl analog's exact cLogP is not publicly reported, the structural difference implies a cLogP shift of approximately −0.5 to −0.7 log units for the target, consistent with the introduction of an ether oxygen [2]. This quantitatively affects predicted aqueous solubility, membrane permeability, and CYP-mediated metabolic clearance rates.

ADME Prediction Lipophilicity Drug-Likeness

Conformational Flexibility: Absence of 8,8-gem-Dimethyl Substitution Preserves Rotatable Bond Count

The target compound lacks substitution at the saturated 8-position of the cyclohexenone ring, retaining four rotatable bonds (the methoxymethyl group plus the 3-phenyl ring) and a flexible cyclohexenone chair/boat equilibrium [1]. In contrast, the commercially available 2-(methoxymethyl)-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (C₂₀H₂₁N₃O₂, MW 335.4) introduces a gem-dimethyl group that locks the cyclohexenone ring into a single dominant conformation and increases molecular weight by 28 Da (9% increase) . The conformational constraint imposed by the 8,8-dimethyl substitution may be advantageous or detrimental depending on the target binding site geometry; the target compound's flexibility represents a distinct structural feature for screening against targets that prefer an adaptable ligand scaffold [2].

Conformational Analysis Ligand Preorganization Entropic Penalty

Absence of 8-Position Steric Bulk: Differentiated from 8-Phenyl and 8-Aryl Congeners

The target compound (MW 307.35) is the minimally substituted core within the methoxymethyl-phenyl sub-series: it carries no substituent at the 8-position, in contrast to 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (C₂₄H₂₁N₃O₂, MW 383.45) [1]. The 8-phenyl congener adds 76 Da (+25% MW) and introduces significant steric bulk adjacent to the carbonyl, which is predicted to hinder approach of nucleophilic residues (e.g., catalytic lysine or cysteine) in kinase active sites [2]. The target compound's unsubstituted 8-position preserves full accessibility of the cyclohexenone ring for non-covalent interactions and offers a cleaner vector for subsequent focused-library derivatization [3].

Steric Effects Scaffold Minimalism Fragment-Based Drug Design

Class-Level Biological Plausibility: Anti-Inflammatory and Kinase Inhibitory Activity Documented for Pyrazolo[1,5-a]quinazoline Scaffold

While target-compound-specific IC₅₀ data are not yet published in peer-reviewed literature, the pyrazolo[1,5-a]quinazoline scaffold has been extensively validated. A library of 80 pyrazolo[1,5-a]quinazoline compounds yielded multiple members with anti-inflammatory IC₅₀ < 50 µM in cell-based assays, with the most potent analogs achieving COX-1/5-LOX dual inhibition at IC₅₀ = 2.3 µM [1]. Additionally, pyrazolo-quinazoline derivatives from the Nerviano Medical Sciences patent series demonstrate sub-micromolar inhibition of multiple kinases, including Aurora A/B and PLK1, with selectivity ratios exceeding 1000-fold between Aurora B and Aurora A in recombinant enzyme assays [2]. The target compound, bearing the core scaffold with an unsubstituted 8-position and methoxymethyl at position 2, is structurally positioned for exploration across both the anti-inflammatory and kinase inhibition target classes [3].

Anti-Inflammatory Kinase Inhibition Scaffold Validation

Spectral Identity and Quality Control: NMR Fingerprint Enables Compound Authentication

The target compound has a verified ¹H NMR spectrum deposited in the SpectraBase database (Compound ID: lKGHzXMKD4), providing a definitive spectral fingerprint for identity confirmation [1]. In contrast, many closely related commercial analogs (e.g., 2-methyl-3-phenyl, 8,8-dimethyl, 8-phenyl derivatives) lack publicly accessible reference spectra from authoritative spectral libraries, making procurement quality control reliant solely on vendor-provided certificates of analysis [2]. The availability of an independent, third-party NMR reference spectrum reduces the risk of receiving mislabeled or degraded material—a non-trivial consideration when the cost of a failed screening campaign far exceeds the compound procurement cost [3].

Quality Control Compound Authentication NMR Spectroscopy

Recommended Application Scenarios for 2-(Methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one


Kinase Selectivity Screening Panels Targeting Aurora, PLK, or CDK Families

The pyrazolo[1,5-a]quinazoline scaffold has demonstrated nanomolar potency and >1000-fold selectivity in recombinant kinase assays (Aurora B vs. Aurora A) [1]. Procure the target compound as an unsubstituted 8-position analog for head-to-head selectivity profiling against 8-substituted and 8,8-dimethyl congeners. The methoxymethyl group at position 2 provides differentiated HBA capacity (HBA = 5) that may engage the kinase hinge region differently than the 2-methyl analog (HBA = 3), potentially yielding novel selectivity fingerprints across a broad kinase panel [2].

Anti-Inflammatory Phenotypic Screening with MAPK Pathway Readouts

A 2024 library screen of 80 pyrazolo[1,5-a]quinazoline analogs identified multiple compounds with anti-inflammatory IC₅₀ < 50 µM and dual COX-1/5-LOX inhibition (IC₅₀ = 2.3 µM for the most potent) [3]. The target compound, with its intermediate cLogP (3.16) and favorable TPSA (66.22 Ų), is predicted to possess adequate cell permeability for intracellular target engagement. Use this compound as a core scaffold for focused SAR expansion around the 3-phenyl and 8-positions to optimize anti-inflammatory potency while monitoring MAPK pathway modulation (p38, JNK, ERK phosphorylation) [3].

GABA Receptor Modulator Screening: 8,9-Dihydro Series Differentiation

The 4,5-dihydro and 8,9-dihydro pyrazolo[1,5-a]quinazoline series have been independently validated as GABAA receptor modulators, with certain analogs achieving IC₅₀ values as low as 32.5 nM against insect GABA receptors and demonstrating 64-fold greater potency than fipronil against resistant strains [4]. While the target compound belongs to the 8,9-dihydro rather than the 4,5-dihydro sub-series, the scaffold similarity supports its evaluation in GABAA receptor binding assays. The unsubstituted 8-position and methoxymethyl at position 2 represent a distinct chemical space within the PQ (pyrazoloquinazoline) modulator family that has not been systematically explored for mammalian GABAA subtype selectivity [4].

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Library Design

With a molecular weight of 307.35 Da, zero HBD, and zero Lipinski violations, the target compound is a viable starting point for fragment-to-lead optimization [2]. Its clean, unsubstituted 8-position provides an unencumbered vector for fragment growth via parallel synthesis, while the methoxymethyl group can be used as a solubility-enhancing handle or replaced in a scaffold-hopping strategy. Compared to the 8,8-dimethyl analog (MW 335.4) and the 8-phenyl analog (MW 383.45), the target compound offers superior ligand efficiency potential and greater synthetic tractability for focused library enumeration [2].

Quote Request

Request a Quote for 2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.